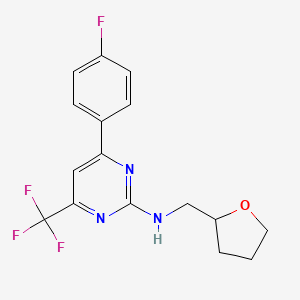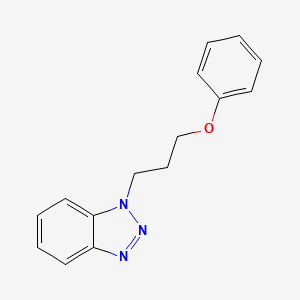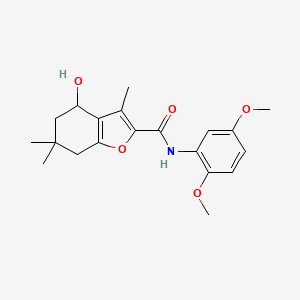![molecular formula C16H22Cl2N2O3S B4392605 2,5-dichloro-N-ethyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4392605.png)
2,5-dichloro-N-ethyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide
Übersicht
Beschreibung
2,5-dichloro-N-ethyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide, also known as SM-934, is a sulfonamide derivative that has been extensively studied for its biological and pharmacological properties. This compound has shown promising results in various scientific research applications, including anti-inflammatory, anti-tumor, and anti-fibrotic activities. In
Wirkmechanismus
The mechanism of action of 2,5-dichloro-N-ethyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide involves the inhibition of various signaling pathways involved in inflammation, tumor growth, and fibrosis. This compound has been shown to inhibit the activation of nuclear factor-κB, which is a key regulator of inflammatory responses. Additionally, this compound has been found to inhibit the activation of Akt, a signaling protein involved in cell survival and proliferation.
Moreover, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases involved in programmed cell death. This compound has also been found to inhibit the expression of anti-apoptotic proteins, such as Bcl-2, in cancer cells.
Furthermore, this compound has been shown to inhibit the activation of transforming growth factor-β, a key regulator of fibrosis. This compound has also been found to inhibit the expression of extracellular matrix proteins, such as collagen, in fibrotic tissues.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α, in various cell types. Additionally, this compound has been found to suppress the activation of nuclear factor-κB, a key transcription factor involved in the regulation of inflammatory responses.
Moreover, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins.
Furthermore, this compound has been found to reduce the deposition of extracellular matrix proteins, such as collagen, in fibrotic tissues. This compound has also been shown to inhibit the activation of hepatic stellate cells, which are responsible for the excessive production of extracellular matrix proteins in liver fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2,5-dichloro-N-ethyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide is its broad spectrum of biological activities, including anti-inflammatory, anti-tumor, and anti-fibrotic activities. Additionally, this compound has been shown to have low toxicity in various animal models.
However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings. Moreover, the mechanism of action of this compound is not fully understood, which can limit its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of 2,5-dichloro-N-ethyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide. One direction is to investigate the mechanism of action of this compound in more detail, particularly its effects on signaling pathways involved in inflammation, tumor growth, and fibrosis. Another direction is to explore the potential therapeutic applications of this compound in various disease models.
Moreover, future studies could investigate the pharmacokinetics and pharmacodynamics of this compound in animal models, as well as its toxicity and safety profiles. Additionally, the development of more efficient synthesis methods for this compound could facilitate its use in various experimental settings.
Conclusion
In conclusion, this compound is a sulfonamide derivative that has shown promising results in various scientific research applications, including anti-inflammatory, anti-tumor, and anti-fibrotic activities. This compound has been found to inhibit various signaling pathways involved in inflammation, tumor growth, and fibrosis. Moreover, this compound has been shown to have low toxicity in various animal models. However, the poor solubility of this compound in aqueous solutions and the incomplete understanding of its mechanism of action are limitations that need to be addressed. Future studies could investigate the potential therapeutic applications of this compound in various disease models and the development of more efficient synthesis methods for this compound.
Wissenschaftliche Forschungsanwendungen
2,5-dichloro-N-ethyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α, in various cell types. Additionally, this compound has been found to suppress the activation of nuclear factor-κB, a key transcription factor involved in the regulation of inflammatory responses.
Moreover, this compound has been investigated for its anti-tumor activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Furthermore, this compound has been studied for its anti-fibrotic effects. It has been shown to reduce the deposition of extracellular matrix proteins, such as collagen, in fibrotic tissues. This compound has also been found to inhibit the activation of hepatic stellate cells, which are responsible for the excessive production of extracellular matrix proteins in liver fibrosis.
Eigenschaften
IUPAC Name |
2,5-dichloro-N-ethyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O3S/c1-3-20(11-16(21)19-8-6-12(2)7-9-19)24(22,23)15-10-13(17)4-5-14(15)18/h4-5,10,12H,3,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIIHYSHOHXNDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCC(CC1)C)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)butanamide](/img/structure/B4392545.png)
![N'-butyl-N,N-dimethyl-6-[(6-propoxy-3-pyridazinyl)oxy]-1,3,5-triazine-2,4-diamine](/img/structure/B4392552.png)
![N-isopropyl-2-(3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4392555.png)
![N-ethyl-2-methoxy-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-5-methylbenzenesulfonamide](/img/structure/B4392556.png)
![ethyl [(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetate](/img/structure/B4392559.png)

![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-mesitylpiperazine](/img/structure/B4392579.png)

![N~1~-(3-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4392601.png)
![1-(diphenylmethyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B4392611.png)
![N-[2-(cyclopentylamino)-2-oxo-1-phenylethyl]-4-methylbenzamide](/img/structure/B4392625.png)
![methyl 4-chloro-2-{[3-(2-thienyl)propanoyl]amino}benzoate](/img/structure/B4392634.png)
